molecular formula C11H15N5O B7159106 N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B7159106
M. Wt: 233.27 g/mol
InChI Key: ZYMJCOVIKZYSAZ-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a complex organic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-17-6-9(8-2-3-8)14-10-11-15-13-7-16(11)5-4-12-10/h4-5,7-9H,2-3,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMJCOVIKZYSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)NC2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using appropriate alkyl halides and bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxyethyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-6-amine
  • N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-4-amine

Uniqueness

N-(1-cyclopropyl-2-methoxyethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further exploration in various scientific fields.

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